molecular formula C8H8O B15136900 2-Phenylacetaldehyde-d5

2-Phenylacetaldehyde-d5

Cat. No.: B15136900
M. Wt: 125.18 g/mol
InChI Key: DTUQWGWMVIHBKE-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylacetaldehyde-d5 is a deuterated form of 2-Phenylacetaldehyde, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The presence of deuterium atoms makes it useful in studying metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylacetaldehyde-d5 can be synthesized through the deuteration of 2-Phenylacetaldehyde. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where a catalyst such as palladium on carbon (Pd/C) is used in the presence of deuterium gas (D2) to achieve the deuteration.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

2-Phenylacetaldehyde-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Phenylacetic acid.

    Reduction: It can be reduced to form 2-Phenylethanol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi).

Major Products Formed

    Oxidation: 2-Phenylacetic acid

    Reduction: 2-Phenylethanol

    Substitution: Various substituted phenylacetaldehyde derivatives

Scientific Research Applications

2-Phenylacetaldehyde-d5 is widely used in scientific research, including:

    Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of phenylacetaldehyde in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the synthesis of fragrances and polymers, where the deuterated compound helps in studying the stability and degradation of products.

Mechanism of Action

The mechanism of action of 2-Phenylacetaldehyde-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound using mass spectrometry. This helps in understanding the metabolic fate and transformation of phenylacetaldehyde in various systems.

Comparison with Similar Compounds

2-Phenylacetaldehyde-d5 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:

    2-Phenylacetaldehyde: The non-deuterated form, commonly used in fragrance synthesis.

    3,4-Dihydroxyphenylacetaldehyde: A related compound with hydroxyl groups, used in biochemical studies.

    Phenylglyoxal: An aldehyde with a different functional group, used in chemical synthesis.

The uniqueness of this compound lies in its application as a stable isotope-labeled compound, making it invaluable in research that requires precise tracking and quantification of metabolic processes.

Properties

Molecular Formula

C8H8O

Molecular Weight

125.18 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetaldehyde

InChI

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2/i1D,2D,3D,4D,5D

InChI Key

DTUQWGWMVIHBKE-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC=O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC=O

Origin of Product

United States

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